N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide
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Overview
Description
“N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide” is a compound that belongs to the benzothiazole family . Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They are known for their various biological activities and are used in medicinal chemistry .
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves the coupling of substituted 2-amino benzothiazoles with other compounds . In one method, substituted 2-amino benzothiazoles were coupled with N-phenyl anthranilic acid to yield intermediate compounds. These intermediates were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques provide information about the functional groups, hydrogen and carbon atoms in the molecule, and the molecular weight of the compound .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives are diverse and depend on the specific derivative and reaction conditions . For example, benzothiazole derivatives can undergo reactions such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .Scientific Research Applications
Anticonvulsant Agents and Benzodiazepine Receptor Agonists :
- A study by Faizi et al. (2017) synthesized and evaluated 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives, highlighting their application as anticonvulsant agents. The compounds showed considerable anticonvulsant activity in tests and interacted with benzodiazepine receptors. One compound, in particular, demonstrated sedative-hypnotic activity without impairing learning and memory, suggesting potential applications in benzodiazepine pharmacology (Faizi et al., 2017).
Anticancer Activity :
- Research by Osmaniye et al. (2018) explored the synthesis of new benzothiazole acylhydrazones for their anticancer potential. The study synthesized derivatives and evaluated their anticancer activity, finding that some compounds exhibited significant inhibitory activity against various cancer cell lines (Osmaniye et al., 2018).
Antimicrobial Applications :
- A study by Desai et al. (2013) focused on the synthesis of fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial activity. The presence of a fluorine atom in the benzoyl group was key to enhancing the antimicrobial effect (Desai et al., 2013).
Corrosion Inhibition :
- Hu et al. (2016) investigated benzothiazole derivatives for their potential as corrosion inhibitors against steel in acidic environments. The study found that these inhibitors were more effective and stable compared to previously reported benzothiazole family inhibitors (Hu et al., 2016).
Anti-Helicobacter Pylori Activity :
- Mohammadhosseini et al. (2009) synthesized a series of thiadiazole derivatives with significant inhibitory activity against Helicobacter pylori. The compounds were evaluated for their effectiveness compared to standard drugs like metronidazole (Mohammadhosseini et al., 2009).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit a wide range of biological activities. They are known to interact with various enzymes and receptors in the body. For instance, some benzothiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes .
Mode of Action
The exact mode of action can vary depending on the specific benzothiazole derivative. For COX inhibitors, they work by suppressing the activity of the COX enzymes, which are needed to convert arachidonic acid into prostaglandins .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway, reducing the production of prostaglandins. This can have various downstream effects, such as reducing inflammation .
Pharmacokinetics
The ADME properties of benzothiazole derivatives can vary widely depending on their specific structure. Some benzothiazole derivatives have been found to have favorable pharmacokinetic profiles .
Result of Action
The molecular and cellular effects of benzothiazole derivatives can vary depending on their specific targets. For instance, COX inhibitors can reduce inflammation by decreasing the production of prostaglandins .
Safety and Hazards
As with any chemical compound, the safety and hazards associated with benzothiazole derivatives depend on the specific compound and its concentration. Some benzothiazole derivatives have been found to have low ulcerogenic and irritative action on the gastrointestinal mucosa, making them potentially safer anti-inflammatory agents .
Future Directions
Benzothiazole derivatives are a promising area of research in medicinal chemistry due to their diverse biological activities. Future research could focus on synthesizing new benzothiazole derivatives and investigating their biological activities, as well as studying their mechanisms of action and improving their safety profiles .
Biochemical Analysis
Biochemical Properties
N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as tyrosinase, by forming strong hydrogen bonds and hydrophobic interactions with the enzyme’s active site . Additionally, it can interact with proteins involved in cellular signaling pathways, potentially modulating their activity and influencing downstream effects. The nature of these interactions is primarily based on the compound’s ability to form stable complexes with target biomolecules, thereby altering their function and activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit melanogenesis in melanoma cells by reducing the activity of tyrosinase, leading to decreased melanin production . Furthermore, it may affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit enzyme activity by binding to the active site and preventing substrate access . Additionally, it may activate or inhibit signaling pathways by interacting with key proteins, leading to changes in gene expression and cellular responses. The molecular docking studies have shown that this compound forms multiple hydrogen bonds and hydrophobic interactions with its target proteins, enhancing its binding affinity and specificity .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Studies have indicated that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, may lead to gradual degradation and reduced efficacy. Long-term studies in vitro and in vivo have shown that the compound can maintain its biological activity over extended periods, although its effects may diminish with time due to metabolic processes and cellular adaptation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enzyme inhibition and modulation of cellular processes, without significant toxicity . At higher doses, it may induce toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not enhance its biological activity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes metabolic processes, such as oxidation and conjugation, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways can influence the compound’s overall efficacy and toxicity, as well as its impact on metabolic flux and metabolite levels within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments, where it accumulates and exerts its effects . The localization and accumulation of the compound are influenced by its interactions with cellular transporters and binding proteins, which can affect its bioavailability and activity.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it interacts with key enzymes and proteins involved in cellular metabolism and signaling. The subcellular localization of the compound can influence its efficacy and specificity, as well as its potential off-target effects.
Properties
IUPAC Name |
N-[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-chloro-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFN5O2S3/c19-9-4-3-5-10(20)14(9)15(27)23-17-24-25-18(30-17)28-8-13(26)22-16-21-11-6-1-2-7-12(11)29-16/h1-7H,8H2,(H,21,22,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNYFZHVMIOAKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFN5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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